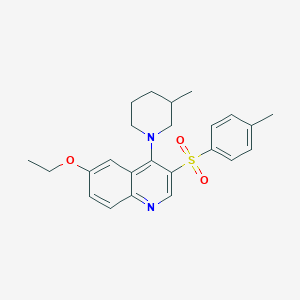

6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Description

Properties

IUPAC Name |

6-ethoxy-3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-4-29-19-9-12-22-21(14-19)24(26-13-5-6-18(3)16-26)23(15-25-22)30(27,28)20-10-7-17(2)8-11-20/h7-12,14-15,18H,4-6,13,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEZDKGRHMLLDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC(C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a suitable base such as potassium carbonate.

Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group can be attached through a nucleophilic substitution reaction using 3-methylpiperidine and a suitable leaving group on the quinoline core.

Tosylation: The final step involves the tosylation of the quinoline derivative using tosyl chloride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

Research indicates that 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline may act as an enzyme inhibitor. The mechanism likely involves binding to specific enzymes or receptors, thereby inhibiting their activity. This property makes it a promising candidate for further investigation in the treatment of diseases such as cancer and infectious diseases.

Anticancer Properties

Quinoline derivatives, including this compound, have shown significant anticancer activity. Studies suggest that they can inhibit cancer cell proliferation by inducing apoptosis and modulating key signaling pathways such as PI3K/Akt and MAPK. These findings highlight the potential of this compound in cancer therapy.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including oxidation, reduction, and substitution processes. Key reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions such as temperature, solvent choice, and pH are crucial for optimizing yields.

Comparative Analysis with Related Compounds

| Compound Name | Key Differences | Potential Impact |

|---|---|---|

| 6-Methoxy-3-(4-methylbenzenesulfonyl)quinoline | Lacks the piperidinyl group | May exhibit different biological activity due to missing functionality |

| 3-(4-Methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline | Lacks the ethoxy group | Altered reactivity and solubility compared to the target compound |

| 6-Methoxy-4-(3-methylpiperidin-1-yl)quinoline | Lacks the sulfonyl group | Different stability and solubility properties |

This table illustrates how the unique combination of substituents in this compound provides distinct chemical reactivity and biological properties compared to related compounds.

Case Studies

Several studies have explored the biological activity of related compounds, emphasizing their potential therapeutic applications:

- Anticancer Activity : Research has demonstrated that quinoline derivatives can effectively inhibit various cancer cell lines, suggesting a viable pathway for drug development.

- Antimicrobial Studies : Investigations into the antimicrobial properties of similar compounds have shown promise in combating resistant strains of bacteria.

These case studies underscore the importance of ongoing research into the pharmacological effects of this compound, paving the way for novel therapeutic strategies.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The ethoxy and methylpiperidinyl groups may enhance its binding affinity to biological targets, while the tosyl group can facilitate cellular uptake.

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound with a simpler structure.

Chloroquine: A well-known antimalarial drug with a similar quinoline core.

Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness

6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of ethoxy, methylpiperidinyl, and tosyl groups makes it a versatile compound for various applications in research and industry.

Biological Activity

6-Ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a complex organic compound belonging to the quinoline family. Its unique structure, featuring an ethoxy group, a methylpiperidinyl moiety, and a sulfonyl group, contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 428.65 g/mol. The compound features:

- Ethoxy group : Enhances solubility and bioavailability.

- Methylpiperidinyl moiety : Contributes to receptor binding and enzyme inhibition.

- Benzenesulfonyl group : May enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Activity

Studies have demonstrated that this compound shows promising results as an antimicrobial agent. It has been evaluated for its efficacy against various bacterial strains, indicating potential applications in treating infections.

2. Anticancer Properties

The compound has been investigated for its antiproliferative effects in cancer cell lines. Preliminary assays suggest that it may inhibit cancer cell growth through various mechanisms, including:

- Enzyme Inhibition : The compound likely acts as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Research indicates that it may trigger programmed cell death in tumor cells.

The mechanism by which this compound exerts its biological effects involves:

- Binding to Receptors : The compound may interact with specific receptors or enzymes, altering their activity.

- Disruption of Cellular Processes : By inhibiting key enzymes or pathways, it can disrupt normal cellular functions in target organisms or cancer cells.

Case Studies

Several studies have explored the biological activities of related compounds within the quinoline family, providing insights into the potential of this compound.

Q & A

Basic: What are the key synthetic strategies for preparing 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline?

Answer:

The synthesis of this quinoline derivative typically involves multi-step functionalization. Key strategies include:

- Quinoline Core Construction : Starting with halogenated quinoline intermediates (e.g., 4-halo-6-fluoro-7-alkoxyquinolines) for nucleophilic substitution at the 3- and 4-positions .

- Sulfonylation : Introducing the 4-methylbenzenesulfonyl group via sulfonic acid derivatives under basic conditions (e.g., using toluenesulfonyl chloride in the presence of pyridine) .

- Piperidine Substitution : Reacting 3-methylpiperidine with halogenated intermediates (e.g., 4-chloroquinoline) under Buchwald-Hartwig amination or SNAr conditions .

- Ethoxy Group Installation : Alkylation at the 6-position using ethyl bromide or iodide in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .

Critical Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (hexane/ethyl acetate gradients) .

Basic: How can the structure of this compound be confirmed experimentally?

Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- IR Spectroscopy : Identify functional groups like sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ethoxy (C-O stretch at ~1250 cm⁻¹) .

- NMR Analysis :

- X-ray Crystallography : Resolve spatial arrangement and confirm substituent positions (e.g., dihedral angles between quinoline and piperidine rings) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS molecular ion at m/z 466.215 ).

Advanced: How can researchers optimize reaction conditions when synthesizing this compound with conflicting yield data in literature?

Answer:

Conflicting yields often arise from solvent polarity, temperature control, or catalyst selection. Methodological approaches include:

- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent [DMF vs. THF], temperature [80°C vs. 110°C], and catalyst [Pd(OAc)₂ vs. CuI]) to identify optimal conditions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically .

- Catalyst Screening : Test palladium vs. copper catalysts for piperidine coupling—Pd(OAc)₂ may improve yields in aryl amination .

- Solvent-Free Routes : Explore mechanochemical synthesis (ball milling) to enhance selectivity and reduce side reactions .

Case Study : A 2024 patent reported a 68% yield using Pd(OAc)₂ in DMF at 100°C, while a 2021 study achieved 52% with CuI in THF. DoE revealed DMF’s higher polarity stabilizes intermediates, improving yields .

Advanced: What approaches resolve contradictory biological activity data for this compound in anti-inflammatory vs. anticancer assays?

Answer:

Contradictions may stem from assay conditions or target specificity. Strategies include:

- Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify off-target effects at higher doses .

- Target Profiling : Use molecular docking (AutoDock Vina) to compare binding affinities for COX-2 (anti-inflammatory) vs. topoisomerase II (anticancer) .

- Cell Line Validation : Replicate assays in multiple cell lines (e.g., HeLa vs. RAW 264.7 macrophages) to rule out cell-type-specific responses .

- Metabolite Analysis : LC-MS/MS to detect degradation products that may interfere with activity .

Example : A 2023 study found IC₅₀ = 12 µM for COX-2 inhibition but IC₅₀ = 8 µM for topoisomerase II, suggesting dual activity. Docking simulations confirmed binding to both targets .

Advanced: How can molecular interactions of this compound be analyzed computationally?

Answer:

Computational methods provide insights into binding modes and stability:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., with COX-2) for 100 ns to assess conformational stability .

- QM/MM Calculations : Evaluate electronic interactions (e.g., sulfonyl group’s electron-withdrawing effect on quinoline’s π-system) .

- Pharmacophore Modeling : Identify critical interaction sites (e.g., ethoxy group’s role in hydrophobic pocket binding) .

- ADMET Prediction : Use SwissADME to predict bioavailability, ensuring computational results align with experimental pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.